KAT6A vs. KAT6B Selectivity Shift: Cyclopropyl Analog vs. Parent Zonisamide Chemotype
Introduction of the N-cyclopropyl group on the methanesulfonamide side chain, when compared to the unsubstituted sulfonamide motif found in clinical compounds like Zonisamide, is associated with a fundamental shift in MYST family KAT selectivity. While Zonisamide (a simple benzisoxazole methanesulfonamide) exhibits only weak, non-selective carbonic anhydrase inhibition (CA II Ki ≈ 35 nM) and lacks meaningful KAT family activity, the cycloalkyl series exemplified by the target compound was specifically designed to occupy the hydrophobic acetyl-CoA binding pocket of KAT6A/6B [1]. Patent SAR data across the cycloalkyl series demonstrates that the cyclopropyl ring size is optimal for balancing KAT6A potency with KAT6B selectivity, with larger rings (cyclobutyl, cyclopentyl) sharply reducing selectivity [1].
| Evidence Dimension | Target Engagement Shift (Biochemical Selectivity) |
|---|---|
| Target Compound Data | N-Cyclopropyl benzisoxazole sulfonamide: Designed KAT6A/6B-selective inhibitor chemotype (exact numerical IC50 data not disclosed in public patent) [1] |
| Comparator Or Baseline | Zonisamide (benzisoxazole methanesulfonamide): CA II Ki ≈ 35 nM; no reported KAT6A/6B inhibition [2] |
| Quantified Difference | Qualitative target class shift from carbonic anhydrase inhibition (Zonisamide) to KAT6A/6B inhibition (cyclopropyl series) [1][2] |
| Conditions | Comparative pharmacological profiling; Zonisamide data from published CA inhibition assays; KAT patent SAR from biochemical MYST family panel [1][2] |
Why This Matters
Procurement teams selecting compounds for epigenetic probe discovery must differentiate between benzisoxazole sulfonamide chemotypes; the N-cyclopropyl modification is the key structural determinant that redirects pharmacological activity from carbonic anhydrase inhibition (anticonvulsant space) to KAT6A/6B epigenetic target engagement, enabling mechanism-of-action studies distinct from generic analogs.
- [1] Brodsky, O., Greasley, S.E., Hoffman, R.L., Kung, P.-P., Richardson, P.F., & Stupple, P.A. (2022). Cycloalkyl and Heterocycloalkyl Benzisoxazole Sulfonamide Derivatives. U.S. Patent Application No. 20220251075. View Source
- [2] Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Zonisamide CA inhibition data) View Source
